2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as DFPM or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. DFPM has shown potential as a therapeutic agent in the treatment of various B cell-related diseases, including autoimmune disorders and certain types of cancer.
Applications De Recherche Scientifique
Molecular Structure and Interactions
Research on closely related compounds, such as halobenzoyl piperazines, reveals that molecular conformations and intermolecular interactions vary significantly despite similar structures. For example, studies have shown that different analogues can form distinct hydrogen bond patterns, influencing their three-dimensional structures and potentially affecting their biological activities and solubilities (Ninganayaka Mahesha et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of novel compounds derived from similar molecular frameworks has been explored for their antimicrobial properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against various Gram-positive, Gram-negative bacteria, and fungal strains (Rahul P. Jadhav et al., 2017).
Conformational Analysis
Conformationally constrained compounds related to the core structure of interest have been evaluated for their potential as antipsychotic agents. These studies involve detailed conformational analysis to understand the relationship between molecular structure and pharmacological activity (E. Raviña et al., 2000).
Novel Synthetic Routes
The development of novel synthetic methodologies for creating compounds with similar structural motifs has been a significant area of research. Techniques such as visible-light-driven protocols have been developed to synthesize piperazines, a core structural feature shared with the compound of interest, under mild conditions (Robin Gueret et al., 2020).
Mécanisme D'action
Target of Action
The primary target of the compound “2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is currently unknown. The compound is structurally similar to certain intermediates used in the synthesis of Risperidone , suggesting it may interact with similar targets.
Mode of Action
Given its structural similarity to Risperidone intermediates , it may interact with similar receptors or enzymes.
Pharmacokinetics
Its molecular weight (240.25 g/mol ) suggests it could be orally bioavailable, as compounds under 500 g/mol generally have good oral absorption.
Propriétés
IUPAC Name |
2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVCGKSARQQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.